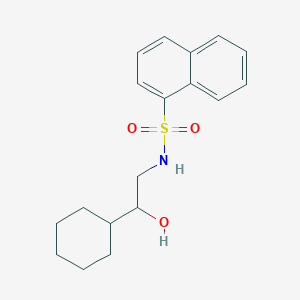

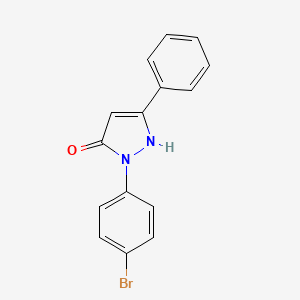

N-(2-cyclohexyl-2-hydroxyethyl)naphthalene-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-cyclohexyl-2-hydroxyethyl)naphthalene-1-sulfonamide” is a complex organic compound. It contains a naphthalene ring, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . Attached to this naphthalene ring is a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and a nitrogen atom . The molecule also contains a cyclohexyl group, which is a cycloalkane with the formula C6H11, and a hydroxyethyl group, which is composed of an ethylene bridge (-CH2-CH2-) with a hydroxyl (-OH) substituent .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The naphthalene ring would provide a planar, aromatic core, while the sulfonamide, cyclohexyl, and hydroxyethyl groups would add complexity to the structure .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The naphthalene ring might undergo electrophilic aromatic substitution reactions, while the sulfonamide group could participate in various organic reactions . The hydroxyethyl group might be involved in reactions typical for alcohols .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the naphthalene ring might contribute to its aromaticity and stability, while the sulfonamide group could affect its solubility and reactivity .科学的研究の応用

Fluorescent Probe Technology

N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide serves as a fluorescent probe with minimal fluorescence in water, which fluoresces strongly when bound to proteins. This property is utilized for the indirect measurement of binding, such as p-hydroxybenzoic acid esters to bovine serum albumin, indicating a potential for the study of protein interactions and the nature of binding mechanisms in biological systems (Jun et al., 1971).

Environmental Remediation

A recyclable acrylic ester polymer, NDA-801, has been synthesized for the effective removal of aromatic sulfonates, including naphthalene sulfonates, from industrial wastewaters. This study showcases the potential of novel materials in treating polluted water by targeting hydrophobic ionizable organic compounds, offering insights into the environmental applications of sulfonamide derivatives (Pan et al., 2008).

Analytical Chemistry

The interaction of naphthalene dyes with apomyoglobin and apohemoglobin has been explored using 1-anilino-8-naphthalene sulfonate as a fluorescent probe. This research provides a foundation for using sulfonamide-based probes in studying non-polar binding sites within proteins, which could have implications for drug design and understanding protein function (Stryer, 1965).

Materials Science

Sulfonated naphthalene dianhydride-based polyimide copolymers have been evaluated for their potential in fuel cell applications. This research highlights the role of sulfonamide compounds in developing new materials for energy conversion, particularly in enhancing the performance of proton-exchange-membrane fuel cells (Einsla et al., 2005).

Sensor Technology

Naphthalene-sulfonamide derivatives have been utilized in the development of sensitive and selective sensors for lead (II) ions. This work demonstrates the potential of sulfonamide-based compounds in environmental monitoring and public health by providing a means for detecting harmful metal ions in various matrices (Kamal et al., 2015).

特性

IUPAC Name |

N-(2-cyclohexyl-2-hydroxyethyl)naphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3S/c20-17(15-8-2-1-3-9-15)13-19-23(21,22)18-12-6-10-14-7-4-5-11-16(14)18/h4-7,10-12,15,17,19-20H,1-3,8-9,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRTMRBRQLKGJAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Iodoimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2676365.png)

![N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-4-fluoro-2-nitroaniline](/img/structure/B2676370.png)

![Tert-butyl 2-[(but-2-ynoylamino)methyl]-4,4-difluoro-2-methylpyrrolidine-1-carboxylate](/img/structure/B2676371.png)

![2-Tert-butyl 8-ethyl 6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B2676375.png)

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2676376.png)

![8-Bromo-3-methylimidazo[1,2-A]pyridine](/img/structure/B2676379.png)

![(E)-3-(2,5-difluorophenyl)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)prop-2-en-1-one](/img/structure/B2676382.png)

![Cyclohexyl cyano[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2676383.png)